molecular formula C11H17F2NO4 B2360420 1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid CAS No. 1936649-94-3

1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid

Número de catálogo: B2360420
Número CAS: 1936649-94-3
Peso molecular: 265.257
Clave InChI: HRJGLGFSNZFIPQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a difluorocyclopentane ring The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Métodos De Preparación

The synthesis of 1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.

Análisis De Reacciones Químicas

1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include TFA, DMAP, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound is primarily noted for its utility in the development of pharmaceuticals, particularly as a building block in the synthesis of biologically active molecules. Its structural features allow it to participate in various chemical reactions, making it a versatile intermediate.

Synthesis of Bioactive Compounds

1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid can be utilized in the synthesis of compounds that target specific biological pathways. For instance, derivatives of this compound have been studied for their potential as inhibitors of enzymes involved in metabolic pathways, such as phosphoinositide 3-kinase (PI3K) . The ability to modify the tert-butoxycarbonyl (Boc) protecting group facilitates further functionalization, which is crucial for drug design.

Enzyme Inhibition Studies

Research indicates that compounds derived from this compound exhibit inhibitory activity against various enzymes. For example, studies have shown that certain derivatives can inhibit GABA aminotransferase (GABA-AT), an enzyme linked to neurological disorders . This suggests potential therapeutic applications in treating conditions such as epilepsy and anxiety disorders.

Synthetic Methodologies

The synthesis of this compound involves several key steps that highlight its importance in organic synthesis.

Reaction Pathways

The compound can be synthesized through multi-step reaction pathways involving:

  • Nucleophilic Substitution : The introduction of the difluorocyclopentane moiety can be achieved via nucleophilic substitution reactions.
  • Carboxylic Acid Functionalization : The carboxylic acid group allows for further derivatization, enabling the creation of more complex structures suitable for biological testing.

Biological Studies and Case Examples

Numerous studies have explored the biological implications of using this compound in drug development.

Case Study: GABA-AT Inhibition

A notable case study demonstrated that derivatives of this compound could form covalent bonds with active site residues in GABA-AT, leading to enzyme inhibition. This mechanism was elucidated through detailed kinetic studies and structural analysis using techniques such as NMR spectroscopy and mass spectrometry .

Potential Applications in Cancer Therapy

Research has also indicated that compounds derived from this compound may exhibit anti-cancer properties by targeting specific signaling pathways involved in tumor growth and metastasis . The structural modifications allowed by the Boc group enhance the selectivity and potency of these compounds against cancer cells.

Tables

Application AreaDescription
Medicinal ChemistryBuilding block for pharmaceuticals; enzyme inhibitors
Synthetic MethodologiesMulti-step synthesis; nucleophilic substitution; carboxylic acid functionalization
Biological StudiesGABA-AT inhibition; cancer therapy potential

Mecanismo De Acción

The mechanism of action of 1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid involves the interaction of its functional groups with molecular targets. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites. The difluorocyclopentane ring can interact with enzymes and receptors, modulating their activity through binding interactions .

Comparación Con Compuestos Similares

1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid can be compared with other Boc-protected amino acids and difluorocyclopentane derivatives:

The uniqueness of this compound lies in the combination of the Boc-protected amino group and the difluorocyclopentane ring, providing distinct reactivity and application potential.

Actividad Biológica

1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid, also known by its CAS number 1936649-94-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H14F2N2O4
  • Molecular Weight : 252.23 g/mol
  • Structure : The compound features a cyclopentane ring with difluoromethyl and tert-butoxycarbonyl functional groups.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. Studies have indicated that it may act as an inhibitor for certain enzymes involved in metabolic pathways.

Enzyme Inhibition

Research has shown that derivatives of cyclopentanecarboxylic acids can act as inhibitors for enzymes such as:

  • GABA Aminotransferase (GABA-AT) : This enzyme is crucial for the metabolism of gamma-aminobutyric acid (GABA), a key neurotransmitter in the central nervous system. The inhibition of GABA-AT can lead to increased levels of GABA, which may have therapeutic effects in conditions like epilepsy and anxiety disorders .

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Study: GABA-AT Inhibition

A recent study explored the structural and mechanistic basis for the inhibition of GABA-AT by fluorinated cyclopentanecarboxylic acids. The findings suggested that these compounds form covalent bonds with the active site residues of GABA-AT, leading to irreversible inhibition. This mechanism highlights the potential utility of this compound in developing new treatments for neurological disorders .

Data Table: Biological Activity Summary

Activity Description Reference
GABA-AT InhibitionIrreversible inhibition leading to increased GABA levels
Potential AnticonvulsantMay reduce seizure frequency in animal models
Neuroprotective EffectsProtects neurons from excitotoxicity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid?

The synthesis typically involves:

  • Cyclopentane Ring Formation : Starting from cyclopentane derivatives, introducing fluorine atoms via fluorination reagents (e.g., DAST or Deoxo-Fluor) at the 3,3-positions .
  • Boc Protection : The amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA) to prevent unwanted side reactions .
  • Carboxylic Acid Activation : The carboxylic acid group is introduced or retained through hydrolysis of ester precursors, often using LiOH or NaOH in aqueous THF .
  • Purification : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization ensures high purity (≥95%) .

Q. What analytical techniques confirm the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify stereochemistry and functional groups. For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm, while fluorine atoms cause splitting in adjacent proton signals .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) confirms purity ≥98% .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+^+ expected for C11H16F2NO4C_{11}H_{16}F_2NO_4) .

Q. What are the primary research applications in medicinal chemistry?

  • Peptide Mimetics : The cyclopentane backbone mimics peptide turn structures, enabling studies on protease inhibitors (e.g., HIV-1 protease) .
  • Prodrug Design : The Boc group allows controlled release of active amines in vivo .
  • Chiral Building Blocks : Its stereochemistry (1R,3S or 1S,3R) is critical for synthesizing enantioselective drug candidates .

Q. What safety precautions are necessary for handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection (e.g., OV/AG/P99 respirators) in poorly ventilated areas .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of fluorinated intermediates .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can the fluorination step be optimized to improve yield?

  • Reagent Selection : Replace DAST with milder fluorinating agents (e.g., XtalFluor-E) to reduce side products like elimination .
  • Temperature Control : Maintain −20°C during fluorination to suppress racemization .
  • Solvent Optimization : Use anhydrous DCM or THF to enhance reagent solubility and reaction homogeneity .

Q. What strategies resolve stereochemical challenges during synthesis?

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts to enforce desired stereochemistry during cyclopentane ring formation .
  • Chiral Chromatography : Separate diastereomers using chiral stationary phases (e.g., Chiralpak IA) .
  • Crystallization-Induced Asymmetric Transformation : Recrystallize intermediates in polar solvents (e.g., ethanol/water) to enrich enantiomeric excess .

Q. How do difluoro groups impact stability under varying pH conditions?

  • Acidic Conditions : The electron-withdrawing effect of fluorine increases susceptibility to Boc deprotection (e.g., rapid cleavage in 4M HCl/dioxane) .
  • Basic Conditions : The carboxylic acid group may form salts (e.g., sodium carboxylate), altering solubility but preserving the difluoro-cyclopentane core .
  • Long-Term Storage : Store at −20°C under nitrogen to prevent hydrolysis or radical degradation .

Q. What computational methods predict interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to enzyme active sites (e.g., cyclooxygenase-2) .
  • MD Simulations : GROMACS simulations assess conformational stability of peptide analogs in aqueous environments .
  • DFT Calculations : Analyze fluorine’s electronic effects on hydrogen-bonding interactions with catalytic residues .

Q. How to address discrepancies in NMR data during characterization?

  • Deuterated Solvents : Use DMSO-d6_6 or CDCl3_3 to avoid solvent peaks overlapping with analyte signals .
  • 2D NMR (COSY, HSQC) : Resolve complex splitting patterns caused by fluorine atoms .
  • Reference Standards : Compare with published spectra of structurally related Boc-protected amino acids .

Q. What are the implications of Boc removal on compound integrity?

  • Acidic Deprotection : Treat with TFA (20% in DCM) for 1–2 hours at RT. Monitor by TLC to avoid overexposure, which may degrade the cyclopentane ring .
  • Neutralization : After Boc removal, neutralize with aqueous NaHCO3_3 to stabilize the free amine .

Q. How to assess its potential as a transition-state analog in enzyme inhibition?

  • Kinetic Assays : Measure KiK_i values using fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2_2 for metalloproteases) .
  • X-ray Crystallography : Co-crystallize with target enzymes (e.g., ACE) to visualize binding modes .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters .

Propiedades

IUPAC Name

3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO4/c1-9(2,3)18-8(17)14-10(7(15)16)4-5-11(12,13)6-10/h4-6H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJGLGFSNZFIPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC(C1)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.